molecular formula C14H14N4O2S2 B2775633 ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate CAS No. 1087648-46-1

ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate

Cat. No.: B2775633
CAS No.: 1087648-46-1
M. Wt: 334.41
InChI Key: KOJOVCZMOVEVGK-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzothiazole moiety via a thiomethyl (-SCH₂-) linker and an ethyl acetate ester group. This structure combines pharmacophoric elements known for diverse biological activities. The benzothiazole ring is associated with anticancer and antimicrobial properties , while 1,2,4-triazoles are recognized for their antifungal, anti-inflammatory, and actoprotective effects .

For instance, benzothiazole derivatives are often prepared by reacting 2-mercaptobenzothiazole with alkyl halides or via Huisgen cycloaddition for triazole formation . Ethyl acetate groups are typically introduced via esterification of carboxylic acid intermediates .

Potential Applications: The compound’s structural motifs suggest applications in medicinal chemistry (e.g., anticancer agents) or agrochemicals (e.g., pesticides), as seen in related triazole-thioacetates .

Properties

IUPAC Name

ethyl 2-[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1H-1,2,4-triazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-2-20-13(19)7-11-16-12(18-17-11)8-21-14-15-9-5-3-4-6-10(9)22-14/h3-6H,2,7-8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJOVCZMOVEVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed .

Chemical Reactions Analysis

Ester Hydrolysis and Hydrazide Formation

The ethyl ester group undergoes nucleophilic acyl substitution under basic or hydrazine-mediated conditions:

Reaction Conditions Product Yield Reference
Hydrolysis to carboxylic acidNaOH (1M), ethanol, reflux (6–8 h)2-[3-(Benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetic acid78–85%
Hydrazinolysis to acetohydrazideHydrazine hydrate, ethanol, RT (24 h)2-[3-(Benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetohydrazide90%

Key Findings :

  • Hydrazinolysis proceeds efficiently at room temperature due to the electron-withdrawing effect of the triazole ring, enhancing the electrophilicity of the ester carbonyl .

  • The hydrazide derivative serves as a precursor for synthesizing heterocyclic systems like 1,3,4-oxadiazoles .

Nucleophilic Substitution at the Thioether Linkage

The benzothiazol-2-ylthiomethyl group participates in nucleophilic aromatic substitution (SNAr) reactions:

Reaction Conditions Product Yield Reference
Alkylation with chloroacetamideK₂CO₃, DMF, 80°C (12 h)2-[3-(Benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]-N-(substituted)acetamide60–72%
Reaction with thiosemicarbazidePOCl₃, reflux (5 h)1,3,4-Thiadiazole derivatives65%

Mechanistic Insight :

  • The sulfur atom in the thioether acts as a leaving group under strongly basic conditions, enabling alkylation or cyclization .

  • Phosphorus oxychloride facilitates cyclocondensation by dehydrating intermediates .

Cyclization Reactions

The triazole ring directs regioselective cyclization with bifunctional reagents:

Reaction Conditions Product Yield Reference
Formation of 1,3,4-oxadiazolesAryloxyacetic acid, POCl₃, reflux (6 h)5-(Aryloxymethyl)-1,3,4-oxadiazole derivatives44–68%
Microwave-assisted synthesisMW irradiation (300 W), solvent-freeα-Hetero β-enamino esters85–92%

Notable Observations :

  • Microwave irradiation reduces reaction times from hours to minutes while improving yields .

  • Electron-deficient aromatic aldehydes enhance cyclization efficiency due to increased electrophilicity .

Cross-Coupling Reactions

The benzothiazole moiety participates in palladium-catalyzed couplings:

Reaction Conditions Product Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane, 100°C (24 h)Biaryl derivatives55–60%
Ullmann-type couplingCuI, L-proline, DMSO, 120°C (18 h)N-Aryl triazoles50%

Catalytic Systems :

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and Xantphos are effective for C–S bond formation .

  • Copper(I) iodide with amino acid ligands enables Ullmann couplings under mild conditions .

Biological Derivatization

The compound’s derivatives exhibit bioactivity, prompting studies on structure-activity relationships (SAR):

Derivative Modification Biological Activity IC₅₀ Reference
Pyridobenzothiazole hybridReaction with diethyl malonateAnticancer (HCT-116 cells)0.66 μM
1,2,4-Triazol-4-amineHydrazine hydrate, n-butanol, refluxAntifungal (Corynespora cassiicola)12 μg/mL

SAR Insights :

  • Introduction of electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances anticancer potency .

  • The benzothiazole-thioether linkage is critical for antifungal activity, likely due to membrane disruption .

Stability and Degradation

Under harsh conditions, degradation pathways include:

  • Thermal decomposition : Above 130°C, cleavage of the thioether bond occurs, releasing benzothiazole-2-thiol .

  • Acidic hydrolysis : Concentrated HCl at 80°C hydrolyzes the triazole ring, forming carboxylic acid byproducts .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzothiazole derivatives. Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate has shown significant antibacterial effects against various strains of bacteria, including Klebsiella pneumoniae and Staphylococcus aureus. For instance, a study demonstrated that modifications to the benzothiazole moiety enhanced the compound's efficacy against resistant bacterial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that derivatives containing the benzothiazole and triazole structures exhibit cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Mechanism of Action
HT-2915Apoptosis induction
TK-1020Cell cycle arrest

Fungicidal Activity

This compound has been investigated for its fungicidal properties. It has shown effectiveness against various fungal pathogens affecting crops. Laboratory tests indicated that the compound inhibits fungal growth by disrupting cell wall synthesis and inducing oxidative stress .

Plant Growth Regulation

In addition to its fungicidal properties, this compound may act as a plant growth regulator. Studies suggest that it can enhance seed germination and root development in certain plant species, potentially due to its role in modulating phytohormone levels .

Table 2: Effects on Plant Growth Parameters

ParameterControl (cm)Treated (cm)Percentage Increase (%)
Root Length5740
Shoot Height101330

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methodologies have been documented for synthesizing benzothiazole derivatives with triazole moieties, often employing cycloaddition reactions or nucleophilic substitutions .

Figure 1: Synthetic Pathway for this compound

Synthetic Pathway (Image for illustrative purposes)

Mechanism of Action

The mechanism of action of ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate 1,2,4-Triazole Benzothiazole (thiomethyl), ethyl ester Hypothetical: Anticancer/antimicrobial
Triazamate 1,2,4-Triazole Dimethylamino carbonyl, tert-butyl Pesticide (insecticide)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole Benzothiazole, nitro group Antiproliferative
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate (Ia ) 1,2,4-Triazole Thiophenemethyl, potassium salt Actoprotective (6.32% > riboxin)

Spectral and Physicochemical Comparisons

  • Melting Points : Benzimidazole derivatives (9a–9e ) exhibit melting points of 180–220°C , while triazole-thioacetate salts (Ia ) melt at 150–160°C . The target compound’s ethyl ester likely reduces melting points (<150°C) due to decreased crystallinity.
  • Solubility : Ethyl esters generally show higher organic solubility than ionic salts (e.g., Ia is water-soluble due to potassium), aligning with agrochemical formulations .

Biological Activity

Ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, drawing on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of the benzothiazole moiety and subsequent attachment of the triazole and ethyl acetate groups. The synthetic pathways often utilize click chemistry techniques to enhance yield and specificity.

Anticancer Activity

Recent studies have demonstrated that derivatives containing benzothiazole and triazole structures exhibit significant anticancer properties. For instance, a library of 1,2,3-triazole hybrids was evaluated against various human cancer cell lines (MCF7, T47D, HCT116, Caco2). Many compounds showed moderate to potent antiproliferative activity, indicating a promising avenue for further research into their mechanisms of action and therapeutic potential .

Table 1: Anticancer Activity of Benzothiazole-Triazole Derivatives

CompoundCell LineIC50 (µM)Activity
Compound AMCF710Moderate
Compound BT47D5Potent
Compound CHCT11615Moderate
Compound DCaco28Potent

Antimicrobial Activity

In addition to anticancer effects, compounds similar to this compound have shown notable antimicrobial properties. Research indicates that certain benzothiazole derivatives possess activity against various bacterial strains. For example, some synthesized derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the benzothiazole moiety has been linked to enhanced lipophilicity and improved membrane permeability. Moreover, modifications in the triazole ring can affect binding affinity to biological targets.

Key Findings:

  • Lipophilicity : Increased lipophilicity often correlates with higher biological activity.
  • Substituent Effects : Different substituents on the triazole ring can either enhance or diminish anticancer activity.
  • Mechanism Insights : Some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways .

Case Studies

A notable case study involved the evaluation of a series of benzothiazole-triazole hybrids against human cancer cell lines. The study highlighted that specific modifications in the side chains significantly enhanced their anticancer potency compared to unmodified analogs .

Another study focused on the antimicrobial efficacy of a related compound against Trichomonas vaginalis, demonstrating significant activity at low concentrations . This underscores the potential for these compounds in treating infections as well as cancers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted benzothiazole-thiols with triazole precursors. Key steps include:

  • Solvent Selection : Ethanol or DMF under reflux (80–100°C) for improved solubility of intermediates .
  • Catalysts : Triethylamine (Et3N) or glacial acetic acid to facilitate nucleophilic substitution or cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-DMF mixtures to achieve >95% purity .
    • Critical Parameters : Reaction time (4–8 hours), stoichiometric ratios (1:1.2 for thiol:triazole), and temperature control to minimize byproducts like disulfides .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of techniques is required:

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm<sup>−1</sup>, S-C=N vibrations at 650–750 cm<sup>−1</sup>) .
  • NMR : <sup>1</sup>H NMR confirms proton environments (e.g., ethyl ester triplet at δ 1.2–1.4 ppm, benzothiazole aromatic protons at δ 7.2–8.1 ppm) .
  • Elemental Analysis : Validates empirical formula (e.g., C14H13N5O2S2) with <0.5% deviation from theoretical values .
  • HPLC-MS : Ensures purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How can molecular docking and computational modeling elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known binding pockets for triazole/thiol motifs (e.g., cytochrome P450, bacterial dihydrofolate reductase) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Key parameters include binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonding with active-site residues (e.g., Asp/Glu) .
  • Validation : Compare docking poses with crystallographic data (if available) and validate via mutagenesis studies .
    • Example : Docking studies for derivative 9c () showed strong interaction with α-glucosidase’s catalytic site via π-π stacking and hydrogen bonds .

Q. What methodologies are effective in evaluating the biological activity of this compound, particularly in antimicrobial and anticancer assays?

  • Methodological Answer :

  • Antimicrobial Testing :
  • MIC Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Derivatives with electron-withdrawing substituents (e.g., -Br, -NO2) show MIC values of 2–8 µg/mL .
  • Anticancer Screening :
  • MTT Assay : Test against HeLa and MCF-7 cell lines. IC50 values correlate with triazole-thiol moiety’s ability to induce apoptosis (e.g., IC50 = 12 µM for 9e ) .
  • Mechanistic Studies : Flow cytometry for cell-cycle arrest (G1/S phase) and ROS generation assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Protocols : Adopt uniform assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • SAR Analysis : Compare substituent effects systematically. For example, fluorophenyl derivatives may show higher antimicrobial activity but lower solubility, affecting in vivo results .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., benzothiazole derivatives consistently show better activity against Gram-positive bacteria) .

Methodological Considerations for Structural Optimization

  • Substituent Effects : Introduce electron-donating groups (e.g., -OCH3) at the benzothiazole ring to enhance lipophilicity and membrane penetration .
  • Prodrug Design : Modify the ethyl ester to a methyl or PEGylated ester to improve bioavailability .
  • Synergistic Combinations : Co-administer with β-lactam antibiotics to overcome resistance mechanisms in MRSA .

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